2-(4-((4-bromo-1H-pyrazol-1-yl)methyl)phenyl)acetic acid
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Overview
Description
2-(4-((4-bromo-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-bromo-1H-pyrazol-1-yl)methyl)phenyl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with phenylacetic acid: The brominated pyrazole is coupled with phenylacetic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-bromo-1H-pyrazol-1-yl)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-(4-((4-bromo-1H-pyrazol-1-yl)methyl)phenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of pyrazole derivatives on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-((4-bromo-1H-pyrazol-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways . The compound may also induce oxidative stress or modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.
Phenylacetic acid: A common building block in organic synthesis.
1,3-diazole derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
2-(4-((4-bromo-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is unique due to the presence of both a brominated pyrazole ring and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H11BrN2O2 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
2-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C12H11BrN2O2/c13-11-6-14-15(8-11)7-10-3-1-9(2-4-10)5-12(16)17/h1-4,6,8H,5,7H2,(H,16,17) |
InChI Key |
OSTOJNDLPWSBBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CN2C=C(C=N2)Br |
Origin of Product |
United States |
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